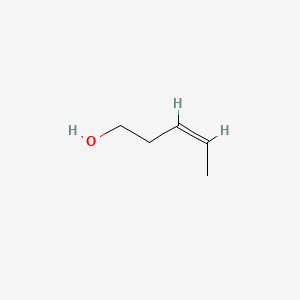

(Z)-Pent-3-en-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-pent-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-3-4-5-6/h2-3,6H,4-5H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUXYWPILZJGCC-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315913 | |

| Record name | (3Z)-3-Penten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-38-5 | |

| Record name | (3Z)-3-Penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-Pent-3-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-3-Penten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-pent-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Z Pent 3 En 1 Ol Within the Context of Unsaturated Alcohols

Unsaturated alcohols, a class of organic compounds containing both a hydroxyl group and at least one carbon-carbon double or triple bond, are of fundamental importance in chemistry. (Z)-Pent-3-en-1-ol, with its five-carbon chain, a hydroxyl group at one end, and a cis (or Z) configured double bond between the third and fourth carbon atoms, stands out for several reasons.

These compounds are recognized as volatile organic compounds (VOCs) and are sometimes emitted by plants, particularly in response to stress or injury. conicet.gov.arresearchgate.netresearchgate.net This natural occurrence hints at their roles in atmospheric chemistry and plant communication. In a broader chemical context, unsaturated alcohols like this compound serve as versatile building blocks in organic synthesis. The dual functionality of the alcohol and the alkene group allows for a wide array of chemical transformations, making them key intermediates in the synthesis of more complex molecules.

Stereochemical Considerations and Their Impact on Reactivity and Function

The stereochemistry of (Z)-Pent-3-en-1-ol is a critical determinant of its physical and chemical properties. The "Z" designation, derived from the German word zusammen (meaning together), indicates that the higher-priority substituents on each carbon of the double bond are on the same side. uou.ac.in This specific spatial arrangement distinguishes it from its E (trans) isomer and has profound implications for its reactivity.

The geometry of the double bond influences how the molecule interacts with other reagents and catalysts. For instance, in reactions such as cycloadditions or polymerizations, the Z-configuration can lead to specific stereochemical outcomes, yielding products with defined three-dimensional structures. The relative positions of the alkyl chain and the hydroxymethyl group across the double bond can affect the molecule's interaction with enzyme active sites in biological systems and its behavior in synthetic reactions like the aza-Prins reaction. rsc.org

The reactivity of the double bond and the hydroxyl group can be exploited in various chemical reactions:

Oxidation: The alcohol can be oxidized to an aldehyde or carboxylic acid, while the alkene can be cleaved or converted to an epoxide.

Reduction: The double bond can be hydrogenated to form the corresponding saturated alcohol, pentan-1-ol.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. ontosight.ai

Addition Reactions: The double bond can undergo addition reactions with various reagents.

Overview of Current Academic Research Trajectories for Z Pent 3 En 1 Ol

Stereoselective and Stereospecific Synthesis Approaches

The controlled formation of the Z-double bond is paramount in the synthesis of this compound and related allylic alcohols. Several methodologies have been developed to achieve high stereoselectivity, each with its own advantages and substrate scope.

Reduction Strategies for Z-Configuration Control (e.g., LiAlH4 Reduction of Aldehydes)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aldehydes and ketones to primary and secondary alcohols, respectively. davuniversity.orgquora.com While LiAlH₄ does not typically reduce isolated carbon-carbon double bonds, its application in the synthesis of Z-alkenols often involves the reduction of a carbonyl group within a molecule that already contains a pre-formed Z-configured double bond. quora.com For instance, the reduction of an α,β-unsaturated aldehyde or ketone where the double bond is already in the Z-configuration would yield the corresponding (Z)-allylic alcohol.

The stereochemical outcome is dependent on the stereochemistry of the starting material, making this a stereospecific reaction. However, for conjugated systems, the possibility of 1,4-reduction exists, which could lead to saturation of the double bond, a side reaction that needs to be carefully controlled by optimizing reaction conditions such as temperature and solvent. quora.com

Applications of Catalytic Hydrogenation in Z-Alkene Formation

Catalytic hydrogenation of alkynes is a classical and widely used method for the synthesis of alkenes. To achieve high selectivity for the Z-isomer, the hydrogenation must be stopped after the addition of one equivalent of hydrogen, a process known as semi-hydrogenation. This is typically accomplished using "poisoned" or deactivated catalysts.

The most well-known of these is the Lindlar catalyst , which consists of palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline. thieme-connect.dersc.org This catalyst system deactivates the palladium surface, preventing over-reduction of the initially formed (Z)-alkene to the corresponding alkane. thieme-connect.de The syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface is responsible for the high Z-selectivity. thieme-connect.de

Recent advancements have focused on developing more environmentally friendly and efficient alternatives to traditional Lindlar catalysts. rsc.org These include:

Palladium-based catalysts with different supports and additives to control selectivity.

Non-precious metal catalysts , such as those based on nickel, cobalt, and copper, which offer a more sustainable approach. organic-chemistry.org

Electrochemical methods that generate hydrogen in situ, avoiding the need for high-pressure hydrogen gas and offering excellent chemo- and stereoselectivity for Z-alkenes. rsc.org

| Catalyst System | Substrate Type | Key Features |

| **Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂) ** | Internal Alkynes | High Z-selectivity, prevents over-reduction. thieme-connect.de |

| Nickel Boride (Ni₂B) | Alkynes | Good selectivity for alkyne to alkene reduction. sciencemadness.org |

| Cobalt-based Catalysts | Alkynes | Can provide either Z- or E-alkenes based on catalyst design. organic-chemistry.org |

| Electrochemical Pd-catalysis | Alkynes | High Z-selectivity, mild conditions, no high-pressure H₂. rsc.org |

Horner-Wadsworth-Emmons Chemistry and Subsequent Reductions for Z-Allylic Alcohols

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, typically with a strong preference for the E-isomer. conicet.gov.arthieme-connect.com However, modifications to the phosphonate (B1237965) reagent can steer the reaction towards the Z-product. The Still-Gennari modification , which utilizes bis(2,2,2-trifluoroethyl)phosphonates and specific reaction conditions (e.g., KHMDS and 18-crown-6 (B118740) in THF at low temperatures), provides excellent Z-selectivity in the formation of α,β-unsaturated esters. nih.govrsc.org

Once the (Z)-α,β-unsaturated ester is obtained, it can be readily reduced to the corresponding (Z)-allylic alcohol. This reduction is typically achieved using a hydride reducing agent such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄). This two-step sequence of a Z-selective HWE reaction followed by reduction is a reliable and frequently employed strategy for the synthesis of (Z)-allylic alcohols. rsc.org

Molybdenum-Catalyzed Isomerization for Selective (Z)-Alkene Formation

The isomerization of terminal alkenes to internal alkenes represents an atom-economical approach to alkene synthesis. While thermodynamic control typically favors the more stable E-isomer, certain transition metal catalysts can achieve kinetic selectivity for the less stable Z-isomer. nih.gov

Molybdenum-based catalysts have emerged as effective promoters of Z-selective isomerization. nih.govresearchgate.netacs.org For instance, an air-stable molybdenum(0) complex, cis-Mo(CO)₄(PPh₃)₂, activated by p-toluenesulfonic acid (TsOH), can isomerize a variety of functionalized terminal alkenes to the corresponding (Z)-2-alkenes with high selectivity. researchgate.netacs.org The proposed mechanism involves the formation of a molybdenum hydride species, which then participates in a catalytic cycle that favors the formation of the Z-isomer. researchgate.net This method provides a valuable route to (Z)-alkenes from readily available starting materials.

| Catalyst System | Substrate Type | Z:E Selectivity |

| cis-Mo(CO)₄(PPh₃)₂ / TsOH | Terminal Alkenes | Up to 8.2:1 acs.org |

| Cobalt(II) with phosphine (B1218219) ligands | Terminal Alkenes | 85:15 for 1-hexadecene (B165127) nih.gov |

| Bulky β-diketiminate supported cobalt(II) | Terminal Alkenes | 88:12 for 1-octene (B94956) nih.gov |

Biosynthetic and Enzymatic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Biocatalytic Approaches for Acetylation and Chiral Resolution

For the synthesis of enantiomerically pure (Z)-alkenols, enzymatic kinetic resolution (EKR) is a powerful strategy. symeres.com In an EKR, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Lipases are frequently used enzymes for the kinetic resolution of alcohols via acetylation. nih.govjst.go.jp In a typical process, a racemic mixture of a (Z)-allylic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer, for instance, the (R)-enantiomer, to form the corresponding acetate. The unreacted (S)-enantiomer of the alcohol can then be separated from the (R)-acetate. The selectivity of this process is often high, enabling the preparation of both enantiomers in high enantiomeric purity. nih.govjst.go.jp This approach is particularly valuable for producing chiral building blocks for the synthesis of complex molecules. acs.org

| Enzyme Type | Reaction | Key Feature |

| Lipases (e.g., Amano lipase) | Kinetic resolution via acetylation | High enantioselectivity for one enantiomer of a racemic alcohol. nih.govacs.org |

| Transaminases | Asymmetric synthesis of chiral amines | Can provide access to both enantiomers of a chiral amine. uni-graz.at |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones | Can produce chiral alcohols with high enantiomeric excess. uni-graz.at |

Potential for Enzymatic Preparation of Analogs

The enzymatic synthesis of alkenols, including analogs of this compound, presents an environmentally conscious alternative to traditional chemical methods. researchgate.net Enzymes, such as lipases and alcohol dehydrogenases, offer high selectivity under mild reaction conditions. researchgate.netgoogle.com

One prominent enzymatic approach is the kinetic resolution of racemic secondary alcohols, which can be achieved with high enantioselectivity using lipases. researchgate.net For instance, porcine pancreatic lipase (PPL) has demonstrated excellent enantioselectivity for (E)-allylic alcohols, although it shows poor selectivity for (Z)-allylic alcohols. researchgate.net This highlights a key challenge in the enzymatic preparation of specific Z-alkenol isomers.

Another avenue involves the enzymatic dehydration of light alkenols to produce conjugated dienes, a process facilitated by alkenol dehydratases. google.com While this method focuses on the production of dienes, it underscores the potential of enzymes to manipulate the structure of alkenols. Furthermore, the terminal hydroxylation of alkenes and alkynes using enzymes capable of selective hydroxylation represents a promising strategy for synthesizing olefinic alcohols. google.com These terminally hydroxylated products can serve as valuable intermediates for creating pheromones through subsequent acetylation or oxidation of the alcohol group. google.com

The feasibility of using enzymatic reactive distillation for the production and resolution of chiral compounds has also been investigated. researchgate.net This technique, which combines reaction and separation in a single unit, has shown promise for the lipase-catalyzed kinetic resolution of racemic alcohols, achieving high enantioselectivity. researchgate.net

Table 1: Enzymes in Alkenol Synthesis

| Enzyme Type | Application | Reference |

|---|---|---|

| Lipases | Kinetic resolution of racemic alcohols | researchgate.net |

| Alcohol Dehydrogenases | Oxidation of alcohols | google.com |

| Alkenol Dehydratases | Dehydration of alkenols to dienes | google.com |

Utility as a Precursor in Complex Organic Synthesis

This compound and its analogs are valuable precursors in a variety of complex organic syntheses due to the reactivity of their double bond and hydroxyl group.

One notable application is in the synthesis of substituted pyrrolidines. For example, (Z)-N-(4-hydroxybut-2-en-1-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide, an analog of this compound, can be synthesized and used in indium trichloride-mediated intramolecular C-C bond formation to produce vinylpyrrolidines with good stereo- and regioselectivity. acs.org

Furthermore, these alkenols are employed in sigmatropic rearrangements. The Johnson-Claisen rearrangement of 5-SF5-pent-3-en-2-ol, an analog of this compound, has been used to synthesize 2-substituted 3-(CH2SF5)-hex-4-enoates. rsc.org This demonstrates the utility of these alcohols in creating more complex molecules with specific functional groups.

In the realm of organometallic chemistry, this compound can participate in reactions like hydroformylation. This process can be used to produce valuable aldehydes, which are themselves important building blocks in organic synthesis. google.com Additionally, copper-catalyzed enantioselective hydroalkoxylation of alkenols is a method for synthesizing cyclic ethers. nih.gov While this has been demonstrated with various alkenols, the stereochemistry of the starting alkenol, such as the Z-configuration, can influence the selectivity of the reaction. nih.gov

The preparation of this compound itself can be achieved through methods like the distillation of a reaction mixture under reduced pressure. rsc.org Its role as a starting material is further exemplified in the synthesis of benzo[a]fluorene derivatives through palladium-catalyzed annulation of 5-(2-bromophenyl)pent-3-en-1-ynes, where the pent-3-en-1-ol moiety is a key structural element of the precursor.

Table 2: Applications in Organic Synthesis

| Reaction Type | Product | Reference |

|---|---|---|

| Indium-mediated cyclization | Substituted vinylpyrrolidines | acs.org |

| Johnson-Claisen Rearrangement | Substituted hex-4-enoates | rsc.org |

| Hydroformylation | Aldehydes | google.com |

Mechanistic Investigations of Carbon-Carbon Double Bond Transformations

The carbon-carbon double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles and radical species. Mechanistic studies have focused on understanding the kinetics and pathways of these transformations, which are crucial in both synthetic chemistry and atmospheric science.

The gas-phase reaction of this compound with chlorine (Cl) atoms has been investigated to understand its atmospheric fate. Experimental and theoretical studies indicate that the reaction proceeds primarily through the addition of the chlorine atom to the carbon-carbon double bond, which is the dominant reaction pathway. researchgate.netebi.ac.uk While hydrogen abstraction from the C-H bonds is a possible minor channel, the electrophilic addition to the π-system is significantly faster. researchgate.netresearchgate.net

The reaction is initiated by the attack of a Cl atom on one of the two carbons of the double bond, forming a chloroalkyl radical intermediate. This radical can then undergo further reactions, such as reacting with molecular oxygen in the atmosphere. researchgate.net Smog chamber experiments have determined the rate coefficient for this reaction at ambient temperature. researchgate.netebi.ac.uk The reaction with chlorine atoms is considerably faster than with other atmospheric oxidants like ozone or the nitrate radical. conicet.gov.ar

Table 1: Rate Coefficient for the Reaction of this compound with Chlorine Atoms

| Reactant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |

| This compound | 298 | (3.00 ± 0.49) × 10⁻¹⁰ | Relative Rate (Smog Chamber/GC) | researchgate.netebi.ac.uk |

This compound is a biogenic volatile organic compound (BVOC) emitted by plants, particularly upon wounding. copernicus.org Its degradation in the troposphere is primarily governed by reactions with key oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). researchgate.net

The main atmospheric sink for this compound is its reaction with the OH radical. researchgate.net This reaction, like that with chlorine atoms, is believed to proceed mainly via the electrophilic addition of the OH radical to the double bond. conicet.gov.ar This addition forms a hydroxyalkyl radical, which rapidly reacts with atmospheric oxygen to form peroxy radicals, leading to the formation of various oxygenated products. conicet.gov.ar The reaction exhibits a negative temperature dependence, meaning the rate constant increases as the temperature decreases. copernicus.org

Ozonolysis, the reaction with O₃, is another significant degradation pathway, though generally slower than the reaction with OH radicals. researchgate.netresearchgate.net This reaction proceeds through the formation of a primary ozonide (a molozonide), which then decomposes to form a Criegee intermediate and a carbonyl compound. Photolysis is considered a minor loss process for this compound in the troposphere. researchgate.net

Table 2: Gas-Phase Reaction Rate Coefficients for this compound with Atmospheric Oxidants

| Oxidant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |

| OH Radical | 297 | (6.76 ± 0.70) × 10⁻¹¹ | Pulsed Laser Photolysis / Laser Induced Fluorescence | copernicus.org |

| Ozone (O₃) | 298 | (1.1 ± 0.2) × 10⁻¹⁶ | Absolute Rate Method | researchgate.net |

The carbon-carbon double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction converts the unsaturated alcohol into the corresponding saturated alcohol, pentan-1-ol. The process typically involves reacting the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. pressbooks.publibretexts.org

The mechanism occurs on the surface of the metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). pressbooks.publibretexts.org Both the hydrogen gas and the alkene are adsorbed onto the catalyst surface. The catalyst weakens the H-H sigma bond, facilitating the addition of hydrogen atoms across the double bond. pressbooks.pub A key feature of this mechanism is syn-addition, where both hydrogen atoms are added to the same face of the double bond. pressbooks.publibretexts.org This is because the alkene molecule adsorbs onto the flat catalyst surface, and the hydrogens are delivered from the surface to that same side before the product desorbs. pressbooks.pub While the explicit details are not fully understood, this surface-mediated mechanism explains the observed stereochemistry. pressbooks.pub

Gas-Phase Oxidation Reactions and Atmospheric Degradation Pathways

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl (-OH) group of this compound is a versatile functional handle that can undergo various transformations, primarily substitution reactions, to create a range of derivatives.

The hydroxyl group is a poor leaving group in nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. msu.eduyoutube.com Therefore, direct substitution is difficult. To facilitate substitution, the -OH group must first be converted into a better leaving group. msu.eduebsco.com

One common strategy is to perform the reaction under acidic conditions. msu.educhemguide.co.uk Protonation of the hydroxyl group by a strong acid (like HBr or HCl) forms an alkyloxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is a much weaker base and therefore a good leaving group. msu.eduyoutube.com A nucleophile, such as a halide ion (Br⁻ or Cl⁻), can then attack the carbon atom, displacing the water molecule to form an alkyl halide. msu.edu This process allows for the formation of derivatives like (Z)-1-chloropent-3-ene or (Z)-1-bromopent-3-ene from this compound. Another important substitution reaction is the formation of esters through reaction with carboxylic acid derivatives. msu.edu

A powerful method for activating the hydroxyl group for substitution is its conversion to a sulfonate ester, such as a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). youtube.comrsc.org The tosylate group (-OTs) is an excellent leaving group, making the carbon to which it is attached highly susceptible to nucleophilic attack.

This strategy has been used for the directed functionalization of this compound. The alcohol is first converted to its corresponding tosylate, (Z)-Pent-3-enyl 4-methylbenzenesulfonate. rsc.org This activated intermediate can then undergo an Sₙ2 reaction with a suitable nucleophile. For example, reaction with 4-methylbenzenesulfonamide (a nitrogen nucleophile) in the presence of a catalyst like sodium iodide leads to the formation of a secondary sulfonamide, (Z)-4-Methyl-N-(pent-3-enyl)benzenesulfonamide. rsc.org This two-step sequence effectively replaces the hydroxyl group with an amino-derived functional group.

Table 3: Example of Directed Functionalization of this compound

| Step | Starting Material | Reagents | Product | Reference |

| 1. Tosylation | This compound | p-Toluenesulfonyl chloride (TsCl), 4-dimethylaminopyridine (DMAP), Dichloromethane | (Z)-Pent-3-enyl 4-methylbenzenesulfonate | rsc.org |

| 2. Amination | (Z)-Pent-3-enyl 4-methylbenzenesulfonate | 4-Methylbenzenesulfonamide, Sodium iodide | (Z)-4-Methyl-N-(pent-3-enyl)benzenesulfonamide | rsc.org |

Chemo-selective Reactions

The reactivity of this compound is characterized by the presence of two distinct functional groups: a primary alcohol and a carbon-carbon double bond. This structure allows for chemo-selective reactions, where a reagent preferentially reacts with one functional group over the other. The specific reaction conditions and choice of catalyst are crucial in directing this selectivity.

One major area of chemo-selective transformation is enzymatic catalysis. For instance, lipase-catalyzed acetylation has demonstrated high chemo-selectivity for primary alcohols over secondary ones. In a study involving an equimolar mixture of pentan-1-ol and pentan-3-ol, the use of Lipozyme 435 as a biocatalyst resulted in the preferential acetylation of the primary alcohol, pentan-1-ol, yielding pure 1-pentyl acetate in 68% yield. mdpi.com This principle of enzymatic discrimination suggests that this compound, as a primary alcohol, could be selectively acetylated in the presence of secondary or tertiary allylic alcohols.

Another approach to chemo-selectivity involves the targeted isomerization of the alkene moiety without affecting the alcohol group. Catalytic systems have been developed for the selective isomerization of terminal alkenes to internal (Z)-2-alkenes. acs.org For example, an air-stable molybdenum(0) complex, cis-Mo(CO)₄(PPh₃)₂, in the presence of a p-toluenesulfonic acid (TsOH) cocatalyst, effectively isomerizes terminal alkenes. acs.org While this compound is already an internal alkene, this methodology highlights the ability to manipulate the double bond's position within a molecule containing a hydroxyl group, showcasing chemo-selectivity. Research on substrates with aryl substituents demonstrated that (pent-3-en-1-yloxy)benzene could be prepared with a Z:E ratio of 5.9:1. acs.org

Furthermore, chemo-selective reductions can target one unsaturated bond in a molecule with multiple sites of unsaturation. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is well-known for selectively reducing alkynes to (Z)-alkenes without reducing existing double bonds. This illustrates how specific catalysts can achieve high chemo-selectivity, a principle applicable to reactions involving the double bond of this compound while preserving the alcohol functionality.

| Reaction Type | Substrate(s) | Catalyst/Reagent | Selective Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Acetylation | Pentan-1-ol and Pentan-3-ol (Mixture) | Lipozyme 435 | Preferential acetylation of primary alcohol (Pentan-1-ol) | mdpi.com |

| Alkene Isomerization | (Pent-4-en-1-yloxy)benzene | cis-Mo(CO)₄(PPh₃)₂ / TsOH | Formation of (pent-3-en-1-yloxy)benzene (Z:E = 5.9:1) | acs.org |

| Partial Hydrogenation | Enyne systems | Lindlar Catalyst (Pd/CaCO₃) | Selective reduction of alkyne to (Z)-alkene |

Advanced Rearrangement Reactions and their Stereochemical Outcomes

Advanced rearrangement reactions, particularly sigmatropic rearrangements, are powerful tools for carbon-carbon bond formation and can establish complex stereochemistry from relatively simple precursors like this compound.

The acs.orgacs.org-sigmatropic rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state. libretexts.orgthieme-connect.de The Claisen rearrangement and its variations are prime examples, enabling the synthesis of γ,δ-unsaturated carbonyl compounds or carboxylic acids. wikipedia.orgorganic-chemistry.org

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst (e.g., propionic acid) at elevated temperatures. wikipedia.org For an allylic alcohol like this compound, this reaction would form a ketene (B1206846) acetal (B89532) intermediate, which then rearranges to yield a γ,δ-unsaturated ester. The stereochemistry of the starting alkene is crucial in determining the stereochemistry of the product, as the reaction proceeds through a highly ordered, chair-like transition state. organic-chemistry.org

The Ireland-Claisen rearrangement is a variation that converts an allylic ester into a γ,δ-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction is initiated by treating the allylic ester with a strong base, like lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is then trapped with a silyl (B83357) halide (e.g., chlorotrimethylsilane) to generate a silyl ketene acetal, which undergoes the acs.orgacs.org-sigmatropic rearrangement, often at or below room temperature. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the resulting silyl ester yields the carboxylic acid. organic-chemistry.org A key advantage of the Ireland-Claisen rearrangement is the ability to control the enolate geometry (E or Z) through the choice of solvent, which in turn dictates the relative stereochemistry (syn or anti) of the final product. wikipedia.orgorganic-chemistry.org

Research on substituted allylic alcohols provides insight into the feasibility of these reactions. In studies involving γ-pentafluorosulfanyl (SF₅)-substituted allylic alcohols, attempts to perform Johnson-Claisen and Ireland-Claisen rearrangements failed when the bulky SF₅ group was directly attached to the double bond. rsc.orgrsc.org However, when the SF₅ group was separated from the reaction center by a methylene (B1212753) group, as in 5-SF₅-pent-3-en-2-ol, the Johnson-Claisen rearrangement proceeded successfully with various orthoesters to yield the corresponding esters in moderate to good yields (55–76%). rsc.org

| Orthoester | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Trimethyl orthoacetate | Methyl 3-(CH₂SF₅)-hex-4-enoate | 55 | ~1:1 |

| Triethyl orthoacetate | Ethyl 3-(CH₂SF₅)-hex-4-enoate | 68 | ~1:1 |

| Trimethyl orthopropionate | Methyl 2-methyl-3-(CH₂SF₅)-hex-4-enoate | 76 | ~1:1 |

| Trimethyl orthobutyrate | Methyl 2-ethyl-3-(CH₂SF₅)-hex-4-enoate | 73 | ~1:1 |

The success and stereochemical outcome of sigmatropic rearrangements are profoundly influenced by both steric and electronic factors within the substrate. acs.org These effects dictate the stability of the required transition state conformations.

Steric effects often play a dominant role. In the Claisen rearrangement, the reaction generally proceeds through a chair-like transition state to minimize steric interactions. organic-chemistry.org Large substituents prefer to occupy pseudoequatorial positions to avoid unfavorable 1,3-diaxial interactions. researchgate.net This principle was clearly demonstrated in studies of γ-SF₅-substituted allylic alcohols, where the acs.orgacs.org-sigmatropic rearrangement was completely inhibited. rsc.orgrsc.org Further experiments, which introduced a second, unsubstituted vinyl group into the molecule, confirmed that the rearrangement occurred exclusively at the less sterically hindered double bond. rsc.orgrsc.org This indicates that the steric bulk of the SF₅ group, rather than its strong electron-withdrawing nature, was the primary factor preventing the reaction. rsc.orgrsc.org

Electronic effects also modulate reactivity. Electron-donating groups on the allylic alcohol can facilitate the reaction, while electron-withdrawing groups can have a retarding effect. capes.gov.br In the Johnson-Claisen rearrangement, the initial step is the formation of a ketene acetal intermediate. A highly electron-withdrawing group near the hydroxyl function could decrease its nucleophilicity, hindering this first step. rsc.org However, the study on SF₅-substituted systems ultimately concluded that steric hindrance was the decisive factor over electronic properties in that specific case. rsc.orgrsc.org In other systems, such as the diaza-Cope rearrangement, electronic effects have been quantified and shown to significantly influence the reaction equilibrium. acs.org The interplay between these forces is complex; for example, the steric effect of a mesityl group was found to be stronger than the electronic effect of a dimethylamino group in one study. acs.org

For this compound, the ethyl group at the C4 position is a key steric feature. In a Claisen rearrangement, the transition state geometry would be influenced by the need to place this ethyl group in a less sterically demanding position, thereby directing the stereochemical outcome of the newly formed chiral center.

Compound Index

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | (3Z)-Pent-3-en-1-ol | C₅H₁₀O |

| Pentan-1-ol | Pentan-1-ol | C₅H₁₂O |

| Pentan-3-ol | Pentan-3-ol | C₅H₁₂O |

| 1-Pentyl acetate | Pentyl acetate | C₇H₁₄O₂ |

| (Pent-3-en-1-yloxy)benzene | 1-(Pent-3-en-1-yloxy)benzene | C₁₁H₁₄O |

| Triethyl orthoacetate | 1,1,1-Triethoxyethane | C₈H₁₈O₃ |

| Propionic acid | Propanoic acid | C₃H₆O₂ |

| Lithium diisopropylamide (LDA) | Lithium di(propan-2-yl)amide | C₆H₁₄LiN |

| Chlorotrimethylsilane | Chloro(trimethyl)silane | C₃H₉ClSi |

| 5-SF₅-pent-3-en-2-ol | 5-(Pentafluoro-λ⁶-sulfanyl)pent-3-en-2-ol | C₅H₉F₅OS |

| Trimethyl orthoacetate | 1,1,1-Trimethoxyethane | C₅H₁₂O₃ |

| Trimethyl orthopropionate | 1,1,1-Trimethoxypropane | C₆H₁₄O₃ |

| Trimethyl orthobutyrate | 1,1,1-Trimethoxybutane | C₇H₁₆O₃ |

| Methyl 3-(CH₂SF₅)-hex-4-enoate | Methyl 3-((pentafluoro-λ⁶-sulfanyl)methyl)hex-4-enoate | C₈H₁₁F₅O₂S |

| Ethyl 3-(CH₂SF₅)-hex-4-enoate | Ethyl 3-((pentafluoro-λ⁶-sulfanyl)methyl)hex-4-enoate | C₉H₁₃F₅O₂S |

| Methyl 2-methyl-3-(CH₂SF₅)-hex-4-enoate | Methyl 2-methyl-3-((pentafluoro-λ⁶-sulfanyl)methyl)hex-4-enoate | C₉H₁₃F₅O₂S |

| Methyl 2-ethyl-3-(CH₂SF₅)-hex-4-enoate | Methyl 2-ethyl-3-((pentafluoro-λ⁶-sulfanyl)methyl)hex-4-enoate | C₁₀H₁₅F₅O₂S |

Advanced Spectroscopic and Computational Analysis in Research on Z Pent 3 En 1 Ol

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to the unambiguous identification and structural elucidation of (Z)-Pent-3-en-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. A study reported the following chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃) at 300 MHz: a multiplet between 5.62-5.48 ppm for the vinyl proton at position 4 (H-C4), a multiplet between 5.47-5.35 ppm for the vinyl proton at position 3 (H-C3), a multiplet for the methylene (B1212753) protons at position 1 (H-C1) adjacent to the hydroxyl group, a multiplet for the methylene protons at position 2 (H-C2), a broad singlet for the hydroxyl proton (H-OH), and a multiplet for the methyl protons at position 5 (H-C5). rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. In a study using CDCl₃ as a solvent at 75.5 MHz, the following chemical shifts were observed for this compound: 126.9 ppm (C3), 126.0 ppm (C4), 62.0 ppm (C1), 30.3 ppm (C2), and 12.8 ppm (C5). rsc.org

| Position | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| 1 (CH₂) | Multiplet | 62.0 |

| 2 (CH₂) | Multiplet | 30.3 |

| 3 (=CH) | 5.47-5.35 (m) | 126.9 |

| 4 (=CH) | 5.62-5.48 (m) | 126.0 |

| 5 (CH₃) | Multiplet | 12.8 |

| OH | Broad Singlet | - |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. The compound has a molecular weight of 86.13 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula, C₅H₁₀O. rsc.org The NIST Mass Spectrometry Data Center provides reference mass spectral data for (Z)-3-Penten-1-ol. nih.gov

Chromatographic Separation and Identification Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Monitoring

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for analyzing volatile compounds like this compound. This technique is widely used to monitor the progress of reactions that produce or consume this alcohol and to identify the components of complex mixtures. cmbr-journal.commdpi.com For instance, GC-MS analysis can be used to distinguish this compound from its isomers and other reaction byproducts. nih.govresearchgate.net The Kovats retention index, a parameter used in gas chromatography, has been experimentally determined for this compound on both semi-standard non-polar (725) and standard polar (1307) columns. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide valuable insights into the reactivity and properties of this compound that are often difficult to obtain through experimental means alone.

Quantum Chemical Modeling of Reaction Mechanisms and Intermediates

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is employed to study the mechanisms of reactions involving this compound. istanbul.edu.trbiointerfaceresearch.comnih.govmdpi.com These computational studies can elucidate the energetics of reaction pathways, the structures of transition states and intermediates, and predict reaction outcomes. For example, DFT calculations have been used to investigate the atmospheric oxidation of unsaturated alcohols, providing insights into their environmental fate. tandfonline.comresearchgate.net Such studies are crucial for understanding the reactivity of the double bond and the hydroxyl group in various chemical transformations. researchgate.net

Application of Transition State Theory for Kinetic Predictions

Transition State Theory (TST) is a fundamental concept in chemical kinetics that provides a framework for understanding and predicting the rates of chemical reactions. solubilityofthings.comwikipedia.org It postulates that a reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state or activated complex. wikipedia.orgpsgcas.ac.in The rate of the reaction is then determined by the concentration of these activated complexes and the frequency at which they cross the energy barrier to form products. psgcas.ac.in

The core of TST is the Eyring equation, which relates the rate constant (k) of a reaction to the Gibbs free energy of activation (ΔG‡):

k = (κkBT/h) * e(-ΔG‡/RT)

where:

k is the rate constant

κ is the transmission coefficient

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡)

This theoretical framework allows for the calculation of kinetic parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), by studying the temperature dependence of the reaction rate. wikipedia.org

While extensive research has been conducted on the kinetics of various unsaturated alcohols, including isomers of pentenol, specific studies applying Transition State Theory for detailed kinetic predictions on This compound are not prominently available in the reviewed literature. However, research on closely related isomers demonstrates the utility of TST in this class of compounds.

For instance, theoretical studies on the atmospheric reactions of isomers like 1-penten-3-ol (B1202030) and (Z)-2-penten-1-ol with ozone have employed computational methods, including a modified Transition State Theory (MTST), to calculate rate constants. researchgate.netresearchgate.net In these studies, computational chemistry is used to model the potential energy surface of the reaction, identifying the structure and energy of the transition state. This information is then used within the TST framework to predict reaction rates.

A study on the gas-phase ozonolysis of 1-penten-3-ol and (Z)-2-penten-1-ol determined Arrhenius expressions experimentally and explored the reactions theoretically. researchgate.net This work characterized the intermediates and transition states, leading to the calculation of rate constants at room temperature using MTST. researchgate.net Such an approach combines experimental data with theoretical calculations to provide a comprehensive understanding of reaction kinetics.

Although direct data tables for the application of TST to this compound are not available, the table below illustrates the type of kinetic data that can be derived from such studies, based on the findings for its isomers.

Kinetic Parameters for Ozonolysis of Pentenol Isomers

| Compound | Arrhenius Expression (k = A * exp(-Ea/RT)) [cm³ molecule⁻¹ s⁻¹] | Reactant | Methodology | Reference |

|---|---|---|---|---|

| 1-Penten-3-ol | (1.82 ± 2.08) × 10⁻¹⁶ exp(–(730 ± 348) / T) | O₃ | Experimental & Modified TST | researchgate.netresearchgate.net |

| (Z)-2-Penten-1-ol | (2.32 ± 1.94) × 10⁻¹⁵ exp(–(902 ± 265) / T) | O₃ | Experimental & Modified TST | researchgate.netresearchgate.net |

The application of TST and computational chemistry to this compound would similarly involve mapping the reaction pathways (e.g., with atmospheric oxidants like OH radicals or ozone), calculating the energies of reactants, products, and transition states, and subsequently using the Eyring equation to predict the temperature-dependent rate constants. This would provide crucial data for atmospheric models and for understanding the compound's environmental fate.

Applications of Z Pent 3 En 1 Ol in Diverse Chemical and Biological Disciplines

Role in Complex Organic Synthesis and Building Block Chemistry

The utility of (Z)-pent-3-en-1-ol as a versatile building block is a cornerstone of its significance in modern organic synthesis. illinois.edu Its bifunctional nature, possessing both a Z-configured alkene and a primary alcohol, allows for a wide array of chemical transformations, making it an ideal starting material for creating structurally complex and functionally diverse molecules.

The precise three-dimensional arrangement of atoms in natural products often dictates their biological function. The enantioselective total synthesis of these complex molecules is a formidable challenge in organic chemistry. This compound and its derivatives have proven to be instrumental in strategies aimed at constructing such intricate architectures, particularly within the class of diterpenes.

One notable application is in the synthesis of cladiellin and briarellin diterpenes, marine natural products with complex polycyclic systems. A unified strategy for their synthesis utilizes a derivative of this compound as a key fragment. nih.gov Specifically, (1R,3R,3aR,7R,7aR)-4-{4-Methyl-7-[1(S)-methyl-2-(triisopropylsilyloxy)ethyl]-3-prop-2-ynyl-1,3,3a,6,7,7a-hexahydroisobenzofuran-1-yl}-(Z)-pent-3-en-1-ol was a crucial intermediate in the synthesis of these diterpenes. nih.gov This highlights the role of the this compound moiety in providing the necessary stereochemistry and chemical handles for subsequent ring-forming reactions.

Furthermore, research into the total synthesis of other diterpenes, such as spatol, has underscored the importance of stereocontrolled methods for which derivatives of this compound could be suitable starting points. researchgate.net The development of synthetic strategies for guanacastepene N, another complex diterpene, also involved the use of chiral building blocks that share structural motifs with derivatives of this compound, emphasizing the broad applicability of such synthons. nih.gov

Table 1: Application of this compound Derivatives in Diterpene Synthesis

| Diterpene Class | Specific Intermediate | Key Transformation | Reference |

| Cladiellins & Briarellins | (1R,3R,3aR,7R,7aR)-4-{4-Methyl-7-[1(S)-methyl-2-(triisopropylsilyloxy)ethyl]-3-prop-2-ynyl-1,3,3a,6,7,7a-hexahydroisobenzofuran-1-yl}-(Z)-pent-3-en-1-ol | Acid-promoted condensation | nih.gov |

| Spatane Diterpenes | Common diol intermediate | Stereospecific epoxidation | researchgate.net |

| Guanacastepenes | (S)-cyclohexenyl iodide | 7-Endo Heck cyclization | nih.gov |

The chemical reactivity of this compound makes it a valuable precursor for a variety of functionalized organic compounds. The double bond and the hydroxyl group can be independently or concertedly manipulated to introduce new functional groups and build molecular complexity.

For instance, through oxidation reactions, the primary alcohol of this compound can be converted to the corresponding aldehyde, (Z)-pent-3-enal. Further transformations can lead to the formation of various derivatives. While direct synthesis of aryl aldehydes or ketones from this compound is not explicitly detailed, its derivatives are used in reactions that produce complex carbonyl compounds. For example, related allylic alcohols have been used in Johnson-Claisen rearrangements to produce substituted carboxylates, which can then be converted to aldehydes and other carbonyl-containing molecules. rsc.org

Recent advancements in photoredox catalysis have enabled the synthesis of multi-carbonyl compounds, including 1,4-diketones, which are important precursors for various bioactive molecules. rsc.org While not directly employing this compound, these methodologies highlight the importance of unsaturated alcohols in generating radical intermediates for complex bond formations, a pathway potentially accessible to this compound.

Enantioselective Total Synthesis of Natural Products (e.g., Diterpenes)

Research in Pharmaceutical and Medicinal Chemistry

The quest for novel therapeutic agents is a driving force in scientific research. This compound and its derivatives have captured the attention of medicinal chemists due to their potential as intermediates in the synthesis of new drugs and as molecules with inherent biological activity.

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. This compound serves as a valuable starting point for the synthesis of such lead compounds. Its structural features can be incorporated into larger molecules to modulate their pharmacological properties.

The synthesis of complex molecules with potential therapeutic applications often relies on the use of versatile building blocks. lookchem.com While specific examples of drug candidates synthesized directly from this compound are not extensively documented in the provided search results, the role of similar unsaturated alcohols as key intermediates is well-established. For instance, the synthesis of isofurans, which are products of in vivo free radical oxidation of arachidonic acid, involves the use of diol epoxide benzenesulfonates that can be conceptually derived from unsaturated alcohols. acs.org

Bioactive molecules are chemical compounds that have a biological effect on living organisms, tissues, or cells. The structural framework of this compound can be found in or used to synthesize various bioactive compounds, including those with antimicrobial properties.

Research has shown that various natural and synthetic compounds containing the pentenol scaffold exhibit biological activity. For example, spathulenol, a tricyclic sesquiterpene alcohol, has demonstrated activity against both Gram-positive and Gram-negative bacteria. ms-editions.cl While structurally more complex than this compound, the presence of an alcohol functional group is crucial for its activity. This suggests that simpler structures like this compound could serve as a template for the design and synthesis of new antibacterial agents.

Beyond its role as a synthetic intermediate, this compound itself has been the subject of investigations into its biological effects. As a volatile organic compound, it can interact with biological systems in various ways.

Studies on green leaf volatiles (GLVs), a class of compounds released by plants upon damage, have included C5 compounds like cis-2-penten-1-ol (B74994) and 1-penten-3-ol (B1202030). researchgate.net These compounds are involved in plant defense and communication. While the specific biological activities of this compound are not as extensively characterized as some other GLVs, its presence in the environment and its structural similarity to known bioactive compounds suggest it may have ecological significance.

Research into the bioactive components of various natural sources, such as the ethanol (B145695) extract of Citrullus lanatus rind, has identified a wide range of compounds, some of which possess antioxidant and antibacterial properties. ajol.info While this compound was not identified in this particular study, the general approach of screening natural extracts for bioactive compounds provides a framework for investigating the potential biological activities of individual components like this compound.

Table 2: Investigated Biological Activities Related to Pentenol Scaffolds

| Biological Activity | Compound/Source | Findings | Reference |

| Antibacterial | Spathulenol | Active against Gram-positive and Gram-negative bacteria. | ms-editions.cl |

| Plant Defense/Communication | Green Leaf Volatiles (including C5 pentenols) | Involved in plant responses to wounding. | researchgate.net |

| Antioxidant/Antibacterial | Citrullus lanatus rind extract | Contains various bioactive compounds with these properties. | ajol.info |

Precursor for Bioactive Molecules (e.g., Antibacterial Agents)

Contributions to Environmental Chemistry Research

This compound is a biogenic volatile organic compound (BVOC) that plays a role in the chemistry of the troposphere. Its emission from terrestrial vegetation and subsequent atmospheric reactions are subjects of environmental research.

Atmospheric Chemistry Studies and Determination of Lifetimes

The atmospheric lifetime of this compound is primarily dictated by its reactions with key tropospheric oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). semanticscholar.org The presence of a double bond and a hydroxyl group in its structure makes it highly reactive. rsc.org

Kinetic studies have been conducted to determine the rate coefficients for these reactions, which are crucial for calculating the compound's atmospheric lifetime. The reaction with OH radicals is considered a significant degradation pathway during the daytime. semanticscholar.org Studies using pulsed laser photolysis and laser-induced fluorescence have measured the rate coefficient for the gas-phase reaction between OH radicals and related pentenol isomers. copernicus.orgdntb.gov.ua For instance, the rate coefficient for the reaction of OH with 1-penten-3-ol, a structural isomer, was determined to be (6.7 ± 0.9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net Another study reported a very similar value of (7.12 ± 0.73) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org

During the nighttime, the nitrate radical (NO₃) becomes an important oxidant. semanticscholar.orgpublicationslist.org The reaction between NO₃ and unsaturated alcohols like pentenols can be a dominant degradation route after sunset. publicationslist.orgresearchgate.net However, research indicates that the reactivity of pentenols with NO₃ can vary significantly based on the position of the double bond and the hydroxyl group. researchgate.net For example, the rate coefficient for the reaction of NO₃ with (Z)-pent-2-en-1-ol was found to be more than ten times greater than that for its isomer, pent-1-en-3-ol. researchgate.netresearchgate.net

The reaction with ozone (ozonolysis) is another degradation pathway, although for many unsaturated alcohols, it is slower than the reaction with OH radicals. researchgate.net The atmospheric lifetimes are estimated based on these reaction rates and the typical concentrations of the oxidants in the troposphere. researchgate.net The estimated lifetime for related unsaturated alcohols with respect to reaction with OH radicals is typically a few hours. semanticscholar.org

Atmospheric Reaction Rate Coefficients and Lifetimes for Pentenol Isomers

This table presents experimentally determined rate coefficients for the gas-phase reactions of pentenol isomers with major atmospheric oxidants at approximately 298 K, along with calculated atmospheric lifetimes.

| Reactant Isomer | Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|---|

| 1-Penten-3-ol | OH | 6.7 x 10⁻¹¹ researchgate.net | ~4 hours semanticscholar.org |

| (Z)-2-Penten-1-ol | OH | 1.06 x 10⁻¹⁰ researchgate.net | ~2.6 hours semanticscholar.org |

| (Z)-2-Penten-1-ol | NO₃ | 1.53 x 10⁻¹³ researchgate.netresearchgate.net | ~1.2 hours researchgate.net |

| 1-Penten-3-ol | NO₃ | 1.39 x 10⁻¹⁴ researchgate.netresearchgate.net | ~13 hours researchgate.net |

Role in Volatile Organic Compound (VOC) Cycles

As a biogenic volatile organic compound (BVOC), this compound and its isomers are part of the complex cycles of VOCs in the atmosphere. These compounds are emitted by plants, particularly in response to stress such as wounding. copernicus.orgconicet.gov.ar Once in the atmosphere, their chemical degradation contributes to the formation of secondary pollutants.

The oxidation of these unsaturated alcohols leads to the formation of various smaller, oxygenated compounds. researchgate.net For example, the OH-initiated oxidation of 1-penten-3-ol yields products such as glycolaldehyde (B1209225) and formaldehyde. researchgate.net The degradation of (Z)-2-penten-1-ol produces propanal, glycolaldehyde, and formaldehyde. researchgate.net These degradation products can significantly influence atmospheric chemistry by affecting HOx (OH + HO₂) radical budgets and contributing to the formation of tropospheric ozone and secondary organic aerosol (SOA). copernicus.org The high reactivity of these pentenols means their impact on air quality is most significant on local and regional scales. copernicus.org

Research in Agricultural Chemistry and Plant Physiology

In the context of agriculture and botany, this compound is recognized as a plant-derived volatile that plays a part in plant metabolism and defense signaling.

Role as a Plant Metabolite and its Biosynthesis

This compound belongs to a class of compounds known as green leaf volatiles (GLVs), which are C5 and C6 aldehydes, alcohols, and esters. researchgate.netfrontiersin.org These compounds are responsible for the characteristic "green" scent of freshly cut grass and damaged leaves. ebi.ac.uk They are synthesized via the lipoxygenase (LOX) pathway, which is activated upon mechanical damage or herbivore attack. researchgate.netresearchgate.net

The biosynthesis begins with the release of polyunsaturated fatty acids, such as linolenic acid and linoleic acid, from cell membranes. researchgate.net The enzyme lipoxygenase (LOX) then oxygenates these fatty acids to produce hydroperoxides. frontiersin.org In maize, the enzyme ZmLOX10 is known to be a major producer of pentenyl leaf volatiles (PLVs) from 13-hydroperoxides. frontiersin.org These hydroperoxides are subsequently cleaved by a hydroperoxide lyase (HPL) enzyme into shorter-chain aldehydes. researchgate.netresearchgate.net The resulting aldehydes can then be reduced to their corresponding alcohols by alcohol dehydrogenase (ADH) enzymes. researchgate.netfrontiersin.org Specifically, (Z)-2-pentenol and 1-penten-3-ol can be metabolized from their respective aldehyde or ketone precursors through the action of ADHs. frontiersin.org

Interaction with Plant Hormones and Growth Regulation Studies

Plant growth regulators are substances that influence plant development. researchgate.net While extensive research exists on major plant hormones and synthetic regulators like paclobutrazol (B33190) and uniconazole-p, the direct role of this compound in growth regulation is less defined. researchgate.net However, as a leaf volatile, it is part of the complex chemical signaling network within and between plants.

Research on related C6 GLVs shows they can act as airborne signals, inducing defense responses in neighboring plants. ebi.ac.ukoup.com For example, (Z)-3-hexen-1-ol emitted from infested plants can be absorbed by nearby plants, triggering the production of defense compounds. oup.com Pentenyl leaf volatiles (PLVs) like (Z)-pentenols are also known to have distinct signaling activity. frontiersin.org Studies have shown that when Arabidopsis plants are treated with PLV alcohols, including (2Z)-pentenol and 1-penten-3-ol, these compounds are metabolized into their respective aldehyde and ketone derivatives or into acetate (B1210297) conjugates. frontiersin.org This metabolic conversion suggests that the plant is actively processing these volatiles, which is a key aspect of chemical signaling that can influence defense responses and potentially interact with hormonal pathways, such as those involving abscisic acid, which is critical for stress responses. frontiersin.orgnih.gov

Applications in Food Science and Flavor Chemistry

This compound and its isomers are naturally occurring flavor compounds that contribute to the aroma profiles of numerous fruits, vegetables, and other food products. nih.gov Their characteristic "green" and "fruity" notes are significant components of food flavor. mdpi.com

This compound is recognized as an important aroma volatile in many foods. Alcohols are abundant in foods, and introducing a double bond, as in pentenols, often makes them more interesting from a sensory perspective. ntou.edu.tw For example, 1-penten-3-ol is noted for its contribution to the flavor of fresh tomatoes, providing fruity and green notes. mdpi.com It is also identified as a volatile in peaches, contributing to a green, vegetable, and fruity aroma. oup.com The presence of (Z)-2-penten-1-ol has been noted in foods like green tea, virgin olive oil, and broccoli. nih.govebi.ac.uk The compound has also been identified in the flavor profiles of bee pollen and certain fermented products. mdpi.comjmb.or.kr The contribution of these C5 alcohols is often correlated with consumer preferences for fresh and fruity flavors in produce. mdpi.com

Occurrence and Flavor Contribution of Pentenol Isomers in Various Foods

This table summarizes the presence of this compound and its isomers in different food products and their described sensory characteristics.

| Compound Isomer | Food Product | Reported Flavor/Aroma Contribution |

|---|---|---|

| 1-Penten-3-ol | Tomato | Fruity, Green mdpi.com |

| 1-Penten-3-ol | Peach | Green, Vegetable, Fruity oup.com |

| (Z)-2-Penten-1-ol | Green Tea, Olive Oil, Broccoli | Volatile component nih.govebi.ac.uk |

| (Z)-2-Penten-1-ol | Peach | Fruity, Cherry oup.com |

| Pent-1-en-3-ol | Camellia japonica Bee Pollen | Component of scent profile mdpi.com |

| Pent-1-en-3-ol | Fermented Koji | 'Green & Grassy' aroma jmb.or.kr |

Research on Flavoring Agent Properties and Utilization

This compound, also known as cis-3-Penten-1-ol, is a volatile organic compound recognized for its contribution to the aroma of various foods. It is classified as a flavoring agent and is found naturally in a range of plant-based products. nih.govebi.ac.uk

Research into the flavoring properties of this compound has identified its characteristic aroma profiles. It is often described as having a green, grassy, and sometimes fruity note. For instance, (Z)-2-penten-1-ol, a closely related isomer, is noted for its green, diffusive aroma and has been identified in green tea, virgin olive oil, and broccoli. nih.gov Another related compound, 1-penten-3-ol, possesses a green and pungent odor. thegoodscentscompany.commdpi.com The sensory characteristics of these compounds make them valuable in the food and fragrance industries.

Studies have explored the presence and significance of this compound and related compounds in various food products. In the context of olive oil, pent-2-en-1-ols are associated with the desirable green and fruity notes of fresh olives. mdpi.com Research on a core collection of olive cultivars revealed that while (Z)-pent-2-en-1-ol was generally below its odor threshold, its presence is still considered indicative of oil extracted from optimally ripe olives. mdpi.com Similarly, an analysis of jostaberries, a hybrid of black currant and gooseberry, identified (Z)-hex-3-en-1-ol as one of the key aroma compounds contributing to its fresh scent. researchgate.net

The utilization of these compounds extends to enhancing the flavor profiles of processed foods. For example, in the production of fruit juices, jams, and candies, compounds like (Z)-3-methylpent-2-en-4-yn-1-ol are used to impart a richer fruity aroma. bloomtechz.com

Below is an interactive data table summarizing the occurrence and sensory descriptors of this compound and related compounds in various food items.

| Compound Name | Food Source(s) | Reported Aroma/Flavor Descriptors |

| This compound | Teas | Green, Grassy |

| (Z)-2-Penten-1-ol | Green tea, Virgin olive oil, Broccoli nih.govebi.ac.uk | Green, Diffusive, Fruity, Cherry nih.govthegoodscentscompany.com |

| 1-Penten-3-ol | Asparagus, Blackberries, Teas foodb.ca | Green, Pungent, Fruity, Bitter thegoodscentscompany.commdpi.comfoodb.ca |

| (Z)-3-Hexen-1-ol | Jostaberries, Olive oil, Passion fruit, Mown grass researchgate.netresearchgate.netconicet.gov.arwikipedia.org | Intense grassy-green, Freshly cut grass wikipedia.org |

| (E)-2-Hexenal | Jostaberries, Olive oil researchgate.netresearchgate.net | Green, Herbaceous, Vegetable mdpi.com |

Studies on Chemical Transformations during Food Processing

The chemical stability of this compound and related unsaturated alcohols during food processing is a critical area of research, as transformations can significantly impact the final flavor profile of the product. Processing methods involving heat or pressure can lead to degradation, isomerization, or the formation of new volatile compounds.

High hydrostatic pressure (HHP) is a non-thermal processing technique that can alter the composition of aroma compounds in food. nih.gov Studies have shown that HHP treatment can lead to an increase in the concentration of aldehydes and a decrease in alcohols in many food matrices. nih.gov This is often attributed to the oxidation of free fatty acids, which are precursors to many volatile compounds, including pentenols. nih.gov For example, in kiwifruit pulp and various fruit juices, HHP processing has been observed to enhance the content of certain aldehydes. nih.gov

Thermal processing, such as cooking or pasteurization, can also induce significant changes. The thermal degradation of lipids can lead to the formation of various volatile compounds. For instance, the most abundant volatiles in Cannonau grapes, including (Z)-hex-3-en-1-ol, are products of lipid oxidation. mdpi.com During the storage of extra virgin olive oil, a decrease in the levels of volatile compounds like (E)‐2‐hexenal and (Z)‐3‐hexen‐1‐ol has been observed over time, which correlates with changes in sensory attributes. researchgate.net

Research has also investigated the atmospheric degradation of these compounds, which can be relevant to food processing environments. Studies on the reaction of hydroxyl (OH) radicals with hexenols, including (Z)-3-hexen-1-ol, have been conducted to understand their atmospheric lifetimes and degradation pathways. conicet.gov.ar Such reactions can lead to the formation of other volatile compounds, like butanal, which was identified as a major degradation product of (E)-2-hexen-1-ol. conicet.gov.ar

The following table details the observed changes in the concentration of this compound and related compounds under different processing conditions.

| Compound/Compound Class | Food Matrix | Processing Method | Observed Chemical Transformation |

| Alcohols (in general) | Various fruit and vegetable products | High Hydrostatic Pressure (HHP) | General decrease in concentration nih.gov |

| Aldehydes (in general) | Various fruit and vegetable products | High Hydrostatic Pressure (HHP) | General increase in concentration nih.gov |

| (E)‐2‐hexenal, (Z)‐3‐hexen‐1‐ol | Extra Virgin Olive Oil | Long-term Storage | Decrease in concentration over 15 months researchgate.net |

| (Z)-hex-3-en-1-ol and other C6 compounds | Cannonau Grapes | Lipid Oxidation (Natural Process) | Formation as products of lipid oxidation mdpi.com |

| (E)-2-hexen-1-ol | N/A (Atmospheric Study) | Reaction with OH radicals | Degradation to form butanal and other products conicet.gov.ar |

Comparative Studies and Derivatives of Z Pent 3 En 1 Ol

Analysis of Isomeric Pentenols and their Distinct Reactivities

The reactivity of pentenols is significantly influenced by the geometry of the double bond (Z or E configuration) and the position of the hydroxyl group. These structural variations affect their behavior in chemical reactions.

(E)-pent-3-en-1-ol , the trans-isomer of (Z)-pent-3-en-1-ol, displays different reactivity due to the steric and electronic effects of its geometry. pkusz.edu.cnnih.gov For instance, in palladium-catalyzed redox-relay Heck reactions, the (Z)-isomer is predicted to have higher site selectivity than the (E)-isomer. pkusz.edu.cn

(Z)-2-penten-1-ol , an isomer with the double bond between carbons 2 and 3, exhibits distinct reactivity in atmospheric and synthetic reactions. cymitquimica.com Studies on its reaction with chlorine atoms have been conducted to understand its atmospheric degradation. mdpi.comresearchgate.netresearchgate.net The rate coefficient for the reaction of (Z)-2-penten-1-ol with OH radicals was found to be (10.6 ± 1.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net In contrast, the rate coefficient for 1-penten-3-ol (B1202030) with OH radicals was determined to be (6.7 ± 0.9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net

1-Penten-3-ol is another structural isomer where the hydroxyl group is on the third carbon. guidechem.com Its reactions, including oxidation and reduction, are central to its use as a building block in synthesizing more complex molecules. guidechem.comontosight.ai The reaction of 1-penten-3-ol with chlorine atoms has been studied, with product yields of chloroacetaldehyde (B151913) (33 ± 1%) and propionaldehyde (B47417) (39 ± 1%) being reported. researchgate.netresearchgate.net

The table below summarizes the rate coefficients for the gas-phase reactions of various pentenol isomers with hydroxyl (OH) radicals and chlorine (Cl) atoms, providing insight into their atmospheric reactivity.

Synthesis and Characterization of Substituted Pentenols and Higher Homologs

The synthesis of substituted pentenols and their higher homologs often utilizes the functional groups of this compound and its isomers. For example, 3-methyl-1-penten-3-ol (B1196925) can be used as a building block in organic synthesis, undergoing transformations like oxidation and reduction. Similarly, 1-penten-3-ol serves as a starting material for creating derivatives like esters and ethers. guidechem.com

Higher homologs, such as hexenols and octenols, have also been synthesized and their reactivity studied. For instance, the reactions of (E)-2-hexen-1-ol, (E)-3-hexen-1-ol, (Z)-3-hexen-1-ol, and 1-octen-3-ol (B46169) with chlorine atoms have been investigated. mdpi.com The synthesis of more complex molecules, such as certain pharmaceutical intermediates, can involve derivatives of 1-penten-3-ol. ontosight.aiontosight.ai

The following table presents some examples of substituted pentenols and higher homologs, along with their molecular formulas.

Structure-Reactivity and Structure-Biological Activity Relationship Investigations for Z-Alkenols

The relationship between the molecular structure of Z-alkenols and their reactivity or biological activity is a key area of research. numberanalytics.comlibretexts.org Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure with biological or chemical activity. ucla.edu

For Z-alkenols, the position and geometry of the double bond, as well as the location of the hydroxyl group, are critical determinants of their properties. For instance, the nematicidal activity of aliphatic compounds, including alkenols, against the pine wood nematode (Bursaphelenchus xylophilus) has been shown to be dependent on the carbon chain length. researchgate.net Specifically, C8-C11 alkanols and 2E-alkenols demonstrated significant nematicidal activity. researchgate.net

In terms of chemical reactivity, the Z-configuration in alkenes can lead to increased reactivity compared to the E-isomers in certain reactions, such as with nitrate (B79036) radicals. This is often attributed to electronic effects. The reactivity of unsaturated alcohols with chlorine atoms is also influenced by the alkylation of the double bond, with increased alkylation generally leading to higher reactivity towards electrophilic addition. conicet.gov.ar

The table below lists the compounds mentioned in this article.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing (Z)-pent-3-en-1-ol and related Z-alkenols lies in the development of highly selective, atom-economical, and environmentally benign catalytic methods. Current research into the synthesis of similar structures provides a roadmap for future exploration.

Key emerging strategies include:

Catalytic Cross-Metathesis: Molybdenum-based catalysts have shown remarkable efficacy in the direct synthesis of Z-alkenyl halides through cross-metathesis. nih.gov This approach, which tolerates numerous functional groups and proceeds under mild conditions, could be adapted for the synthesis of this compound precursors, offering a significant improvement over traditional multi-step methods. nih.gov

Selective Hydrogenation of Alkynes: The semihydrogenation of alkynes using advanced catalytic systems is a promising route to Z-alkenes. organic-chemistry.org An Iridium(III)-catalyzed semihydrogenation using ethanol (B145695) as a sustainable hydrogen source has demonstrated a broad substrate scope and high Z-selectivity. organic-chemistry.org Applying such catalytic systems to the corresponding pent-3-yn-1-ol could provide a direct and sustainable pathway to this compound.

Hydroboration-Protonolysis: The hydroboration of 1-halo-1-alkynes followed by protonolysis offers a stereospecific route to (Z)-1-halo-1-alkenes, which are versatile intermediates for further elaboration into compounds like this compound. acs.org

Future research will likely focus on optimizing these catalytic systems to improve yields, enhance stereoselectivity, and utilize renewable starting materials, aligning with the principles of green chemistry.

In-depth Mechanistic Studies of Atmospheric and Biological Transformations

This compound, as a potential green leaf volatile, is expected to participate in complex chemical transformations in the atmosphere and within biological systems. mdpi.comfrontiersin.org While direct studies are limited, research on its isomers provides a critical foundation for future investigations.

Atmospheric Chemistry: Unsaturated alcohols are known to react with major atmospheric oxidants like the hydroxyl radical (•OH), nitrate (B79036) radical (NO₃•), and chlorine atoms (Cl•). scielo.brnih.govcopernicus.org The primary atmospheric degradation pathway for these compounds is initiated by the oxidant adding across the C=C double bond, though H-atom abstraction can also play a role. researchgate.netresearchgate.net

For instance, studies on related unsaturated alcohols have determined reaction rate coefficients, which are crucial for modeling atmospheric lifetimes. Future work should focus on determining these kinetic parameters specifically for this compound.

Table 1: Rate Coefficients of Related Unsaturated Alcohols with Atmospheric Oxidants

| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| (E)-2-Hexen-1-ol | Cl | (3.49 ± 0.82) x 10⁻¹⁰ |

| (Z)-3-Hexen-1-ol | Cl | (2.94 ± 0.72) x 10⁻¹⁰ |

| 2-Methyl-3-buten-2-ol | •OH | (6.32 ± 0.49) x 10⁻¹¹ |

Data sourced from related compound studies to indicate potential research avenues. nih.govresearchgate.net

Mechanistic studies are needed to identify the degradation products of this compound, as these can contribute to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. acs.org

Biological Transformations: The biosynthesis of green leaf volatiles occurs via the lipoxygenase (LOX) pathway, starting from fatty acids like linoleic and α-linolenic acid. mdpi.comnih.gov Research is needed to determine if this compound is a natural product of this pathway in various plant species under conditions of biotic or abiotic stress. Understanding its role in plant defense mechanisms could open avenues for enhancing crop resilience. pnas.org

Exploration of New Therapeutic and Industrial Applications

The structural features of this compound—a primary alcohol and a Z-configured double bond—make it a valuable building block in organic synthesis.

Pharmaceutical Intermediates: Unsaturated alcohols are important precursors in the synthesis of complex molecules with potential therapeutic properties. nih.gov For example, related alkenols are used in the copper-catalyzed enantioselective synthesis of cyclic ethers, which are common scaffolds in biologically active compounds. nih.gov Future research could explore the use of this compound as a chiral building block for novel drug candidates.

Flavor and Fragrance Industry: Many C5 and C6 unsaturated alcohols are known for their distinct "green" or "grassy" aromas and are used in the flavor and fragrance industry. mdpi.com Investigating the organoleptic properties of high-purity this compound could lead to its application as a specialty aroma chemical.

Advanced Integrated Spectroscopic and Computational Approaches